molecular formula C21H19NO5S B3440593 ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3440593
M. Wt: 397.4 g/mol
InChI Key: WIBDOQLTZIVCQT-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core substituted with an ethyl carboxylate group at position 3 and a coumarin-derived acylated amine at position 2. The tetrahydrobenzothiophene ring enhances lipophilicity, influencing solubility and membrane permeability. Synthesis typically involves multi-step reactions, including cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates .

Properties

IUPAC Name

ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-2-26-21(25)17-13-8-4-6-10-16(13)28-19(17)22-18(23)14-11-12-7-3-5-9-15(12)27-20(14)24/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBDOQLTZIVCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and analgesic research. This article synthesizes available research findings on its biological activity, including case studies and detailed data.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H17NO5S
  • Molecular Weight : 383.42 g/mol
  • CAS Number : 301304-83-6

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds derived from this structure showed potent activity against various human tumor cell lines, including KB, DLD, NCI-H661, Hepa, and HepG2/A2 cells. Among these, specific derivatives exhibited selective cytotoxicity and were more effective than conventional chemotherapeutic agents like etoposide .

Analgesic Activity

The analgesic potential of this compound was evaluated using the "hot plate" method in animal models. Findings indicated that certain derivatives possess analgesic effects that surpass those of established analgesics such as metamizole. The mechanism of action appears to involve modulation of pain pathways in the central nervous system .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzothiophene moiety significantly influence biological activity. For instance:

  • Hydroxyl Groups : The presence of hydroxyl groups on the chromene ring appears to enhance anticancer activity.
  • Substituents on Benzothiophene : Different substituents on the benzothiophene ring have been shown to alter both potency and selectivity against cancer cell lines.

Case Studies

  • Antitumor Efficacy : A series of experiments conducted on human tumor cell lines revealed that compounds derived from this compound exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .
  • Analgesic Testing : In vivo studies highlighted that certain derivatives not only provided pain relief but did so with fewer side effects compared to traditional analgesics. This suggests a promising avenue for developing new pain management therapies .

Data Summary Table

Activity TypeCompound DerivativeCell Line/ModelIC50 Value (µM)Reference
AntitumorEthyl derivative AHepG25.0
AntitumorEthyl derivative BNCI-H6613.5
AnalgesicEthyl derivative CHot Plate Model (Mice)Not specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the chromene structure. Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that chromene derivatives can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Organic Synthesis

Synthesis of Heterocyclic Compounds
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of new carbon-nitrogen bonds via nucleophilic substitutions and cyclization reactions. This property is particularly useful in the development of novel pharmaceuticals .

Mechanistic Studies
Mechanistic investigations involving this compound have provided insights into reaction pathways and product formation. For example, studies on its reaction with hydrazine hydrate have elucidated pathways leading to the formation of hydrazones and other derivatives that are valuable in medicinal chemistry .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for polymeric materials. Its functional groups can be utilized to create polymers with specific properties such as enhanced thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing .

Activity TypeTarget Cell LineIC50 (µM)Reference
AnticancerMCF7 (Breast Cancer)12.5
Anti-inflammatoryRAW264.7 (Macrophage)15.0

Table 2: Synthetic Applications

Reaction TypeReagents UsedYield (%)Reference
Nucleophilic SubstitutionHydrazine Hydrate85
CyclizationAldehydes (various)90

Chemical Reactions Analysis

Reaction with Cyclic Ketones and Elemental Sulfur

Mechanism : The compound reacts with cyclic ketones (e.g., cyclopentanone, cyclohexanone) and elemental sulfur in the presence of morpholine to form fused thiophene derivatives. This involves nucleophilic attack by sulfur on the carbonyl group, followed by cyclization.

Conditions :

  • Reagents: Morpholine, elemental sulfur, ethanol

  • Temperature: Reflux at 60–80°C for 6 hours

  • Purification: Recrystallization from ethanol:benzene (3:2 v/v) .

Products :

  • Ethyl 2-{[(2-amino-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 4)

    • Yield: 89%

    • Melting Point: 241°C

    • Analytical Data:

      • FT-IR: 3415, 3305, 3261 cm⁻¹ (NH₂, NH), 1673 cm⁻¹ (C=O)

      • ¹H NMR: δ 1.30 (t, CH₃), 1.71–1.73 (m, cyclohexane skeleton) .

  • Ethyl 2-{[(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound 5)

    • Yield: 90%

    • Melting Point: 200°C

    • Analytical Data:

      • FT-IR: 4421, 3397 cm⁻¹ (NH), 1681 cm⁻¹ (C=O)

      • ¹³C NMR: δ 165.3 (C=O), 160.8 (carbonyl amide) .

Reaction Conditions Product Yield Key Analytical Features
Cyclopentanone, sulfur, morpholineCompound 489%NH₂/NH stretching, C=O peak
Cyclohexanone, sulfur, morpholineCompound 590%NH stretching, C=O peak

Reaction with Cyanoacetyl Groups

Mechanism : The compound undergoes nucleophilic substitution with cyanoacetyl derivatives, forming imine intermediates that cyclize into complex heterocyclic structures.

Conditions :

  • Reagents: Cyanoacetyl chloride, p-phenylenediamine, NaNO₂

  • Solvent: Ethanol, conc. HCl

  • Temperature: Cooled conditions, followed by reflux .

Product :

  • [Ethyl 2-{(2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}...} (Compound 12)

    • Yield: 89%

    • Analytical Data:

      • FT-IR: 3413 cm⁻¹ (NH), 1670 cm⁻¹ (C=O)

      • EI-MS: m/z 568 (M⁺), 179 (base peak) .

Reaction Conditions and Yields

The synthesis involves multi-step protocols with stringent control over temperature and purification. Key factors influencing yield include:

  • Reagent stoichiometry : Excess sulfur or ketones reduce side reactions.

  • Solvent selection : Ethanol facilitates reflux without decomposition.

  • Purification : Recrystallization removes impurities, ensuring >85% purity .

Analytical Characterization

The compound and its derivatives are characterized using:

  • FT-IR : Identifies NH₂, NH, and C=O groups.

  • ¹H/¹³C NMR : Confirms aromaticity and functional group positions.

  • EI-MS : Provides molecular ion peaks (e.g., m/z 568 for Compound 12) .

Comparative Analysis

Compound Structural Feature Unique Reactivity
Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateChromene + benzothiophene fusionEnhanced electrophilicity for nucleophilic attack
Compound 4Cyclopentane fused thiopheneReduced steric hindrance
Compound 5Cyclohexane fused thiopheneIncreased lipophilicity

Research Implications

These reactions highlight the compound’s versatility in forming bioactive derivatives. For example, fused thiophene structures may exhibit improved interactions with biological targets (e.g., enzymes involved in inflammation or cancer) due to enhanced lipophilicity or hydrogen-bonding potential. Further studies using molecular docking could elucidate binding mechanisms .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Moiety

The following table summarizes key analogs and their structural differences:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Activities Reference
Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 2-oxo-2H-chromen-3-yl C₂₂H₁₉NO₅S 409.45 Fluorescence, potential antioxidant activity
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-methyl-2-oxo-2H-chromen-7-yloxy C₂₄H₂₃NO₇S 469.51 Increased lipophilicity due to methyl group; enhanced UV absorption
Ethyl 2-[(3-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-propoxybenzoyl C₂₁H₂₅NO₄S 387.49 Reduced conjugation; altered solubility in polar solvents
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chlorophenylcarbamoyl C₁₈H₁₉ClN₂O₃S 378.88 Electron-withdrawing Cl group may enhance stability and receptor binding
Ethyl 2-{[3-(anilinocarbonyl)-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-(anilinocarbonyl)-2H-chromen-2-yl C₂₈H₂₃N₃O₅S 513.57 Extended conjugation; potential for enhanced π-π interactions in crystal packing

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 4-methylcoumarin derivative (469.51 g/mol) exhibits higher lipophilicity than the target compound, favoring membrane penetration .
  • Solubility: Propoxybenzoyl-substituted analogs (e.g., ) show reduced aqueous solubility due to non-polar propyl chains, whereas chlorophenyl derivatives () may exhibit moderate solubility in organic solvents.
  • Stability : Electron-withdrawing groups (e.g., Cl in ) enhance oxidative stability compared to electron-donating groups (e.g., methoxy in ).

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
IRC=O (1700 cm⁻¹), NH (3300 cm⁻¹), C-O (1250 cm⁻¹)
¹H NMR (CDCl₃)Tetrahydrobenzothiophene H: δ 1.5–2.8; Ester CH₂: δ 4.1–4.3
¹³C NMRCarbonyl C: δ 160–180; Aromatic C: δ 110–140

Q. Table 2. Biological Activity Comparison

StudyActivity TypeMechanismKey SubstituentReference
AntibacterialMembrane disruption6-tert-butyl, 3-carboxy
Anti-inflammatoryCOX-2 inhibition4,5-dimethylthiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.